CAY10721

説明

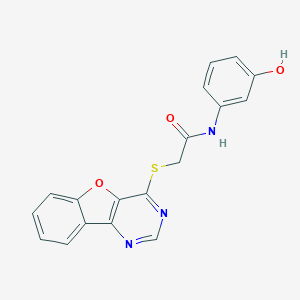

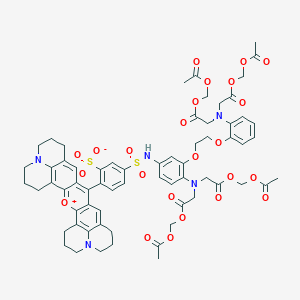

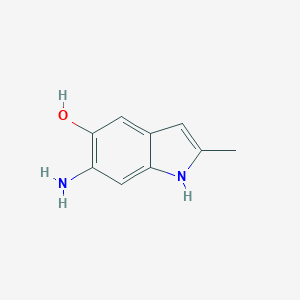

“2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C12H9N3O2S . It belongs to the class of benzofuro[3,2-d]pyrimidines .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidines involves the condensation of ethyl 3-amino-2-benzofuran carboxylate with phenyl isocyanate to give 3-phenylureido-2-benzofuran carboxylate. This compound, upon treatment with phosphorus oxychloride, yields 22-chloro-3-phenyl-3,4-dihydro- .

Molecular Structure Analysis

The three fused rings of the benzofuro[3,2-d]pyrimidine system are almost coplanar . The planes of the pyrimidinone and phenyl rings are nearly perpendicular .

Chemical Reactions Analysis

The reaction of 22-chloro-3-phenyl-3,4-dihydro- with alicyclic amines like piperidine and morpholine yields 2-piperidino/morpholino compounds . 2-Hydrazino-3-phenyl-3,4-dihydro-4-oxobenzofuro obtained from this compound was subjected to reactions with different reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide” are not specified in the available literature.

科学的研究の応用

利用可能な情報に基づいて、CAY10721の科学研究における用途について包括的な分析を紹介します。

SIRT3阻害とがん研究

This compoundは、クラスIII HDACであるサーチュイン3(SIRT3)の阻害剤として知られています。this compoundによるSIRT3の阻害率は、200μMの濃度で39%と報告されています。この特性は、SIRT3転写の上昇が口腔扁平上皮癌(OSCC)およびリンパ節転移を伴う乳がんと関連しているため、特にがん研究において重要です。 逆に、SIRT3の下方制御は、OSCC細胞の増殖を阻害し、放射線および他の形態の治療に対する感受性を高めることが示されています .

作用機序

CAY10721, also known as 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide or 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-hydroxyphenyl)acetamide, is a compound with intriguing biological activity. This article will delve into its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is sirtuin 3 (SIRT3) , a class III histone deacetylase (HDAC) . SIRT3 plays a crucial role in various cellular processes, including energy metabolism, stress response, and aging .

Mode of Action

This compound acts as an inhibitor of SIRT3 , with about 39% SIRT3 inhibition at 200 μM . By inhibiting SIRT3, this compound can modulate the acetylation status of various proteins, thereby affecting their function .

Biochemical Pathways

The inhibition of SIRT3 by this compound can impact several biochemical pathways. Specifically, the upregulation of SIRT3 transcription is associated with certain types of cancer, such as oral squamous cell carcinoma (OSCC) and breast cancer with lymph node involvement . Therefore, the inhibition of SIRT3 by this compound could potentially affect these pathways and their downstream effects .

Pharmacokinetics

Its solubility in dmf and dmso suggests that it might have good bioavailability

Result of Action

The inhibition of SIRT3 by this compound has been associated with the down-regulation of OSCC cells and sensitization of these cells to radiation and chemotherapy . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . .

Safety and Hazards

特性

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXJUSSVHKICFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

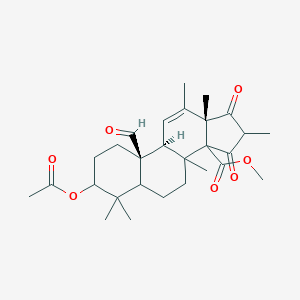

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

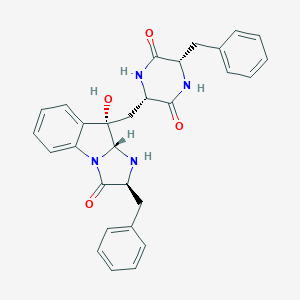

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)

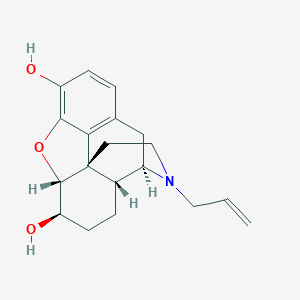

![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)